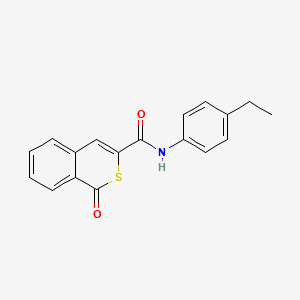

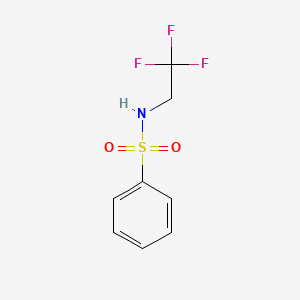

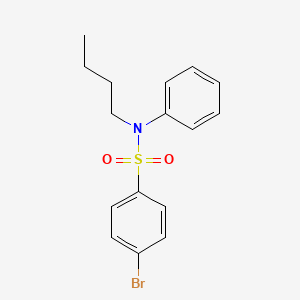

N-(2,2,2-trifluoroethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Modulation of Retinoic Acid Receptor-Related Orphan Receptors

N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide, also known as T0901317, is a high-affinity synthetic ligand for retinoic acid receptor-related orphan receptors (RORα and RORγ). This compound modulates various physiological processes including hepatic gluconeogenesis, lipid metabolism, circadian rhythm, and immune function. T0901317 directly binds to RORα and RORγ, impacting the receptor's interaction with transcriptional cofactor proteins, and can be used as a chemical probe to examine ROR function in metabolic and immune disorders (Kumar et al., 2010).

2. Induction of P-glycoprotein Efflux Pump

T0901317 and its derivatives have been shown to activate the pregnane-X-receptor (PXR), which controls the expression of the P-glycoprotein (P-gp) efflux pump. This activation can lead to the reduction in intracellular accumulation of specific substrates like rhodamine-123, demonstrating potential applications in enhancing amyloid-β clearance in Alzheimer's patients (Padala et al., 2016).

3. Chemical Transformations in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides, including variants derived from N-(2,2,2-trifluoroethyl)benzenesulfonamide, have been used as key intermediates in different chemical transformations. These compounds play a crucial role in yielding diverse privileged scaffolds and have applications in unusual rearrangements within solid-phase synthesis (Fülöpová & Soural, 2015).

4. Antibacterial and α-Glucosidase Inhibition

Derivatives of N-(2,3-dimethylphenyl)benzenesulfonamide have shown notable antibacterial and α-glucosidase inhibitory activities. These activities suggest potential therapeutic applications in addressing bacterial infections and managing conditions like diabetes through enzyme inhibition (Abbasi et al., 2016).

5. Carbonic Anhydrase Inhibitors

N-substituted benzenesulfonamides, including variants of N-(2,2,2-trifluoroethyl)benzenesulfonamide, have been explored as inhibitors of carbonic anhydrases. These compounds have applications in understanding inhibition mechanisms and potential therapeutic uses in conditions where modulation of carbonic anhydrases is beneficial (Di Fiore et al., 2011).

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)6-12-15(13,14)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGAVLRUHIMLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Methoxyphenyl)methyl]-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2608413.png)

![4-butyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2608415.png)

![2-Chloro-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2608423.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2608424.png)

![N-carbamoyl-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2608426.png)

![3-(2-chlorophenyl)-5-[5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]-4-methyl-1,2-oxazole](/img/structure/B2608430.png)

![1-(2,3-Dimethoxyphenyl)-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2608432.png)